molecular formula C24H22ClN3O2S2 B3399902 N-[(2-chlorophenyl)methyl]-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1040649-77-1

N-[(2-chlorophenyl)methyl]-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3399902
CAS No.: 1040649-77-1
M. Wt: 484 g/mol
InChI Key: XLPHHSRRMDGNAI-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring a thieno[3,2-d]pyrimidine core fused with a thiophene ring and a pyrimidine ring. Key substituents include a 3-ethyl group, a 7-(4-methylphenyl) moiety, and a sulfanyl acetamide chain linked to a 2-chlorobenzyl group. The compound’s design leverages the thienopyrimidine scaffold, known for its versatility in medicinal chemistry, with modifications aimed at optimizing target binding and metabolic stability.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2S2/c1-3-28-23(30)22-21(18(13-31-22)16-10-8-15(2)9-11-16)27-24(28)32-14-20(29)26-12-17-6-4-5-7-19(17)25/h4-11,13H,3,12,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPHHSRRMDGNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the thieno[3,2-d]pyrimidine intermediate.

    Attachment of the Acetamide Moiety: The final step involves the coupling of the acetamide group to the thieno[3,2-d]pyrimidine-sulfanyl intermediate, typically using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can target the carbonyl group or the thieno[3,2-d]pyrimidine ring, leading to different reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thieno[3,2-d]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs
CAS Number Substituents Biological Activity Molecular Weight
877653-77-5 3-(3,5-dimethylphenyl), 4-acetamidophenyl Undocumented (structural focus) ~460
894241-63-5 4-chlorobenzyl, 4-methylbenzyl Kinase inhibition (predicted) 470
932975-52-5 6-(2-ethoxyphenyl), 2-fluorophenyl Anticancer (in vitro) ~490

Biological Activity

N-[(2-chlorophenyl)methyl]-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique thienopyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C24H22ClN3O2S2
Molecular Weight 470.01 g/mol
CAS Number 1040649-77-1

This compound features a chlorophenyl group and a sulfanylacetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Antimicrobial Properties

Research indicates that compounds with thienopyrimidine cores exhibit significant antimicrobial activities. For instance, derivatives of thienopyrimidine have been shown to possess inhibitory effects against various bacterial strains and fungi. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Several studies have highlighted the anticancer potential of thienopyrimidine derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines in vitro. The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity.

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes linked to disease pathways. For example, certain derivatives have shown dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative conditions such as Alzheimer's disease.

Case Studies

  • Study on Antimicrobial Activity : A study conducted by Wani et al. (2012) found that thienopyrimidine derivatives exhibited IC50 values as low as 1.02 μM against E. histolytica, suggesting strong antiamoebic activity .
  • Anticancer Activity : Research published in Frontiers in Microbiology demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.3 µM to 1.2 µM .

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets:

  • Reactive Oxygen Species Generation : Some studies suggest that the compound may induce oxidative stress in target cells, leading to apoptosis.
  • Enzyme Interaction : The presence of specific functional groups allows for strong interactions with target enzymes, inhibiting their activity and disrupting metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-chlorophenyl)methyl]-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2-chlorophenyl)methyl]-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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